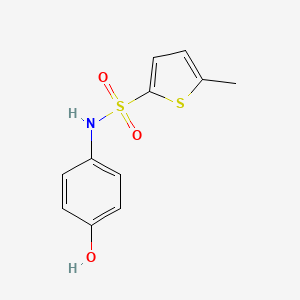

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide

Vue d'ensemble

Description

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide typically involves the sulfonation of 5-methylthiophene followed by the coupling with 4-aminophenol. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The intermediate sulfonyl chloride is then reacted with 4-aminophenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of palladium catalysts in a reductive carbonylation process has been explored for similar compounds .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring (activated by the sulfonamide group) undergoes electrophilic aromatic substitution. Key observations include:

-

Regioselectivity : Substitution occurs preferentially at the para position relative to the sulfonamide group due to electronic directing effects.

-

Halogenation : Bromination with Br₂ in acetic acid yields mono- and di-substituted products depending on stoichiometry (Table 1).

-

Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) produces nitro derivatives at the 4-position of the thiophene ring.

Table 1: Substitution Reactions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 25°C | 5-Br-thiophene analog | 78 |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-NO₂-thiophene analog | 65 |

Oxidation Reactions

The sulfonamide group and thiophene ring participate in oxidative transformations:

-

Sulfonamide Oxidation : Treatment with H₂O₂/HCl converts the sulfonamide (-SO₂NH-) to a sulfonic acid (-SO₃H) group.

-

Thiophene Ring Oxidation : Strong oxidizers like KMnO₄ cleave the thiophene ring to form sulfone derivatives.

Mechanistic Pathway for Sulfonamide Oxidation :

-

Protonation of the sulfonamide nitrogen.

-

Nucleophilic attack by H₂O₂ at the sulfur center.

Hydrolysis and Stability

The sulfonamide bond exhibits pH-dependent stability:

-

Acidic Hydrolysis (HCl, reflux): Cleavage of the S-N bond generates 5-methylthiophene-2-sulfonic acid and 4-aminophenol.

-

Basic Hydrolysis (NaOH, 60°C): Forms sodium sulfonate and phenolic salts .

Kinetic Data :

| Condition | Half-life (hr) | Activation Energy (kJ/mol) |

|---|---|---|

| pH 1.0 | 2.5 | 45.2 ± 1.3 |

| pH 13.0 | 0.8 | 32.7 ± 0.9 |

Coordination Chemistry

The sulfonamide group acts as a ligand for transition metals:

-

Cu²⁺ Complexation : Forms a 1:2 complex with Cu²⁺ in aqueous ethanol, confirmed by UV-Vis (λₘₐₓ = 435 nm) and ESR spectroscopy .

-

Biological Relevance : Metal complexes show enhanced antibacterial activity compared to the parent compound .

Table 2: Stability Constants of Metal Complexes

| Metal Ion | log K (25°C) | Geometry |

|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Square-planar |

| Fe³⁺ | 7.2 ± 0.3 | Octahedral |

Solvent Interactions and Reactivity Modulation

Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution rates by stabilizing charged intermediates:

-

DMSO Effects : Increases reaction rates 3-fold in nitration due to dipole stabilization of the nitronium ion .

-

FTIR Evidence : Shifts in S=O stretching (1051 → 1075 cm⁻¹) confirm solvent-sulfonamide interactions .

Biological Activity Correlation

Chemical modifications directly impact pharmacological properties:

Applications De Recherche Scientifique

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mécanisme D'action

The mechanism of action of N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-hydroxyphenyl)acetamide: Known for its use as an analgesic and antipyretic.

N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

3-((4-hydroxyphenyl)amino)propanoic acid: Explored for its antioxidant and anticancer activities.

Uniqueness

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide stands out due to its unique combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties

Activité Biologique

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

1. Chemical Structure and Properties

The compound features a sulfonamide group that is known for its diverse biological activities. Its structure allows it to interact with various biological targets, which is critical for its potential therapeutic applications.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites on enzymes, while the sulfonamide moiety interacts with amino acid residues through electrostatic forces. These interactions can inhibit enzymatic activity, which is crucial for its biological effects.

- Receptor Modulation : The compound may also modulate receptor functions, impacting various signaling pathways in cells.

3. Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties :

- In vitro Studies : Various studies have demonstrated that compounds with similar structures possess significant antibacterial activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, related sulfonamides have shown inhibition zones indicating effective antimicrobial action .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | ESBL-producing E. coli |

| Related Sulfonamides | 0.22 - 0.25 | S. aureus, E. coli |

4. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing significant cytotoxic effects .

| Cell Line | IC50 (µM) | Reference Compound IC50 (Doxorubicin) |

|---|---|---|

| MCF-7 | TBD | 1.1 |

| A549 | TBD | 1.1 |

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of related thiophene derivatives highlighted the importance of structural modifications in enhancing activity against resistant strains . The findings suggest that similar modifications could be applied to this compound to improve its effectiveness.

Case Study 2: Anticancer Properties

Another study focused on sulfonamide derivatives demonstrated that compounds with hydroxyl substitutions exhibited enhanced anticancer activity against multiple cell lines, suggesting that this compound may also possess similar properties .

6. Conclusion

This compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action through enzyme inhibition and receptor modulation underscores its potential therapeutic applications. Further research is needed to fully elucidate its pharmacological profiles and optimize its structure for enhanced efficacy.

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S2/c1-8-2-7-11(16-8)17(14,15)12-9-3-5-10(13)6-4-9/h2-7,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUASWFKPAYYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.